molecular formula C12H8BrFN2O2 B1413151 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate CAS No. 1993309-77-5

4-Fluorophenyl 5-bromopyridin-2-ylcarbamate

Cat. No.: B1413151
CAS No.: 1993309-77-5
M. Wt: 311.11 g/mol
InChI Key: JVYOAJHVFDBHML-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorophenyl group and a bromopyridinyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate typically involves the following steps:

    Formation of 5-bromopyridin-2-ylamine: This intermediate can be synthesized by bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

    Coupling with 4-fluorophenyl isocyanate: The 5-bromopyridin-2-ylamine is then reacted with 4-fluorophenyl isocyanate in an inert solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to form the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction Reactions: The carbamate group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride).

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: can be compared with other similar compounds, such as:

    4-Fluorophenyl 5-chloropyridin-2-ylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    4-Fluorophenyl 5-iodopyridin-2-ylcarbamate: Similar structure but with an iodine atom instead of bromine.

    4-Fluorophenyl 5-methylpyridin-2-ylcarbamate: Similar structure but with a methyl group instead of bromine.

The uniqueness of This compound

Properties

IUPAC Name

(4-fluorophenyl) N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O2/c13-8-1-6-11(15-7-8)16-12(17)18-10-4-2-9(14)3-5-10/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYOAJHVFDBHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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